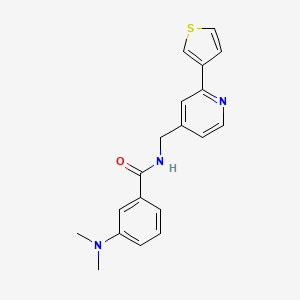![molecular formula C20H22ClN5O3 B2894082 N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride CAS No. 2445784-79-0](/img/structure/B2894082.png)
N-[[3-[4-(Aminomethyl)triazol-1-yl]phenyl]methyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They are nitrogenous heterocyclic moieties with the molecular formula C2H3N3 .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds has attracted much attention due to their pharmacological significance . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
Triazole is an important nitrogen heterocyclic compound, containing three nitrogen atoms and two carbon atoms . There are two isomeric forms of triazole, namely, 1,2,3-triazole and 1,2,4-triazole .Chemical Reactions Analysis
Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Physical And Chemical Properties Analysis
Triazole compounds are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .科学的研究の応用
Triazole Chemistry and Applications
Chemical Synthesis and Properties : Triazoles, including derivatives with aminomethyl groups, are pivotal in chemical synthesis, offering a versatile scaffold for developing compounds with varied biological activities. A foundational study by Albert and Taguchi (1973) on 1,2,3-triazoles demonstrated methods for synthesizing triazole-5-carbaldehydes, which are crucial intermediates for further chemical transformations. Such synthetic routes enable the creation of diverse compounds potentially including those similar to the queried chemical (Albert & Taguchi, 1973).
Potential Pharmacological Applications : The broad utility of triazole derivatives in pharmacology is well-documented. For example, triazole derivatives are explored for their anticonvulsive properties and potential in treating conditions such as epilepsy (Shelton, 1981). This indicates a possible research direction for the queried compound in neurological disorders (Shelton, 1981).
Antimicrobial and Antineoplastic Properties : Several triazole derivatives have been synthesized and evaluated for antimicrobial and antineoplastic (anti-cancer) activities. For instance, Markosyan et al. (2010) investigated benzo[h]quinazoline derivatives, showcasing the diverse therapeutic potential of triazole-related compounds. This suggests that similar structures, including the one , could have significant biomedical applications (Markosyan et al., 2010).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-[[3-[4-(aminomethyl)triazol-1-yl]phenyl]methyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3.ClH/c1-13-19(28-18-8-3-2-7-17(18)27-13)20(26)22-11-14-5-4-6-16(9-14)25-12-15(10-21)23-24-25;/h2-9,12-13,19H,10-11,21H2,1H3,(H,22,26);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGHWIFKTWQVRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OC2=CC=CC=C2O1)C(=O)NCC3=CC(=CC=C3)N4C=C(N=N4)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

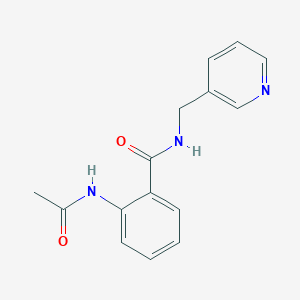
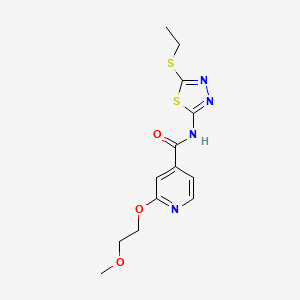
![5-(4-fluorobenzyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2894001.png)
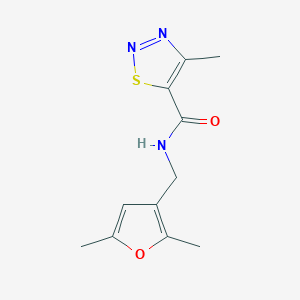
![7-chloro-5-(4-fluorophenyl)-4-(2-phenoxypropanoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2894005.png)


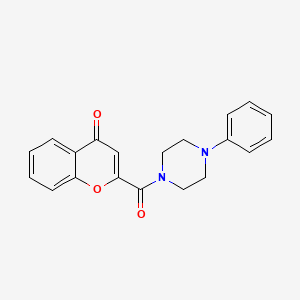
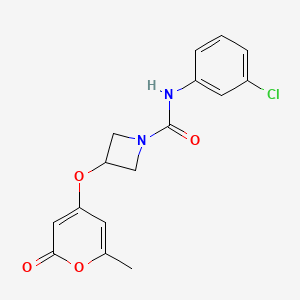

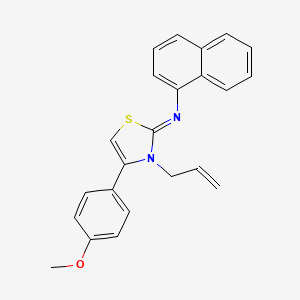
![3-Methyl-1-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2894017.png)
![2-((1-phenyl-4-(p-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2894020.png)
